Product packaging for 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole(Cat. No.:CAS No. 18836-83-4)

1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole

Cat. No.: B5098650
CAS No.: 18836-83-4
M. Wt: 252.25 g/mol
InChI Key: XQLYKJOAKINWEF-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Scaffold in Contemporary Chemical Research

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of molecules that are fundamental to both biology and material science. alliedacademies.orgnih.gov Its importance is underscored by its presence as a core component in complex natural macrocycles such as the porphyrins of heme, chlorophylls, and bacteriochlorins, which are essential for life processes. alliedacademies.orgnih.gov In the realm of medicinal chemistry, pyrrole is considered a "privileged scaffold" due to its ability to serve as a framework for a multitude of pharmacologically active compounds. alliedacademies.orgbiolmolchem.com

Pyrrole derivatives exhibit an extensive range of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.netnih.gov This wide pharmacological profile has made the synthesis of novel pyrrole-containing molecules a significant focus for researchers in drug discovery and development. nih.gov

Beyond its biomedical applications, the pyrrole ring is integral to material science. It serves as a building block for organic dyes, conducting polymers, semiconductors, and optoelectronics. nih.gov Pyrroles are also employed as catalysts for polymerization, corrosion inhibitors, and as intermediates in the synthesis of agrochemicals and other fine chemicals. alliedacademies.org The versatility, biocompatibility, and unique electronic properties of the pyrrole scaffold ensure its continued importance in modern chemical research. researchgate.net

Table 1: Examples of Fields Influenced by the Pyrrole Scaffold

Field of ApplicationSpecific Examples of Use
Medicinal Chemistry Anticancer agents, Antibacterial drugs, Antiviral therapies, Anti-inflammatory compounds. researchgate.netnih.gov
Natural Products Core of heme in hemoglobin, chlorophyll (B73375) in plants, and various alkaloids. alliedacademies.orgnih.gov
Material Science Building block for conducting polymers, organic dyes (e.g., BODIPY), and semiconductors. nih.gov
Industrial Chemistry Intermediates for agrochemicals, catalysts for polymerization, and corrosion inhibitors. alliedacademies.org

Overview of N-Functionalized Pyrrole Derivatives in Organic Synthesis

The reactivity and properties of the pyrrole ring can be significantly modulated by introducing substituents at various positions. N-functionalization, the attachment of a group to the pyrrole nitrogen, is a particularly powerful strategy for generating molecular diversity. lucp.net This approach allows for the fine-tuning of the electronic character, steric environment, and biological interactions of the resulting pyrrole derivative.

A wide variety of N-functionalized pyrroles have been synthesized, including N-alkyl, N-aryl, and N-acyl derivatives. pharmaguideline.com The choice of the N-substituent is critical as it influences the synthetic utility of the pyrrole. For example, while pyrrole itself is highly reactive towards electrophiles, the introduction of an electron-withdrawing group on the nitrogen can temper this reactivity, allowing for more controlled subsequent reactions.

Several synthetic methods are employed to produce N-substituted pyrroles. The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine to yield the corresponding N-substituted pyrrole. pharmaguideline.comuctm.edu Another common approach is the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines or amides, often catalyzed by an acid like iron(III) chloride. uctm.edu The development of efficient and versatile methods for N-functionalization remains a key area of research, as these derivatives are crucial intermediates for synthesizing complex target molecules in pharmaceuticals and materials. nih.gov

Contextualization of N-Sulfonylpyrroles in Modern Synthetic Methodology and Applications

N-Sulfonylpyrroles, which feature a sulfonyl group (-SO₂) attached to the pyrrole nitrogen, represent an important subclass of N-functionalized pyrroles. The compound 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole is a specific example of this class. The sulfonamide moiety is a prominent feature in numerous pharmaceuticals and agrochemicals, valued for its chemical stability and ability to engage in hydrogen bonding. researchgate.net

In modern synthetic chemistry, N-sulfonylpyrroles are highly valued as versatile synthetic intermediates. researchgate.net The N-sulfonyl group serves multiple roles. It can function as a protecting group for the pyrrole nitrogen, which can be cleaved under specific conditions (desulfonylation) to reveal the N-H bond. researchgate.net

More significantly, N-sulfonylpyrroles are increasingly viewed as "synthetic linchpins" that enable late-stage functionalization. researchgate.net The N-S bond, particularly in N-tosylpyrroles (a related sulfonyl derivative), can be activated through various means—including chemical, electrochemical, or photochemical methods—to generate sulfonyl radical intermediates or to participate in coupling reactions. researchgate.netresearchgate.net This reactivity opens up pathways to a diverse array of products that would be difficult to access otherwise. For instance, the reaction of N-sulfonyl-1,2,3-triazoles with allenes, catalyzed by nickel(0), provides a route to polysubstituted pyrroles. uctm.edu This adaptability makes N-sulfonylpyrroles, including the 4-nitrophenylsulfonyl variant, powerful and strategic building blocks for the construction of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O4S B5098650 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole CAS No. 18836-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-12(14)9-3-5-10(6-4-9)17(15,16)11-7-1-2-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLYKJOAKINWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295446
Record name 1h-pyrrole, 1-[(4-nitrophenyl)sulfonyl]-
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Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18836-83-4
Record name NSC102018
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-pyrrole, 1-[(4-nitrophenyl)sulfonyl]-
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Chemical Reactivity and Reaction Mechanisms of 1 4 Nitrophenyl Sulfonyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus in N-Sulfonylated Compounds

The attachment of a potent electron-withdrawing sulfonyl group to the pyrrole nitrogen fundamentally alters the ring's characteristic electron-rich nature. This modification deactivates the pyrrole nucleus towards electrophilic attack while simultaneously rendering it susceptible to nucleophilic reactions.

Electrophilic Aromatic Substitution Reactions

Pyrrole itself readily undergoes electrophilic aromatic substitution, typically at the C2 position, due to the nitrogen atom's ability to donate electron density and stabilize the reaction intermediate. rsc.org However, the presence of an N-sulfonyl group, such as the (4-nitrophenyl)sulfonyl group, significantly diminishes the electron density of the pyrrole ring. This deactivating effect makes electrophilic substitution more challenging compared to unsubstituted pyrrole.

The regioselectivity of these reactions on N-sulfonylated pyrroles is highly dependent on the nature of the electrophile and the reaction conditions. While pyrrole favors C2 substitution, the N-sulfonyl group can direct electrophiles to the C3 position. For instance, Friedel-Crafts acylation and benzoylation of 1-(phenylsulfonyl)pyrrole (B93442) are strongly regiospecific, yielding 3-substituted products in good yields. nih.gov In contrast, other electrophilic substitutions, such as ethylation and isopropylation, often result in mixtures of 2- and 3-substituted isomers. nih.gov Certain reactions, including Vilsmeier formylation and cyanation, still proceed exclusively at the α-position (C2). nih.gov The choice of Lewis acid can also influence the site of reaction, though this relationship is not always predictable. nih.gov

The table below summarizes the regiochemical outcomes for various electrophilic substitution reactions on 1-(phenylsulfonyl)pyrrole, a close analog of the title compound.

ReactionElectrophile/ReagentsMajor Product(s)Reference
AcetylationCH₃COCl / AlCl₃3-acetyl-1-(phenylsulfonyl)pyrrole nih.gov
BenzoylationC₆H₅COCl / AlCl₃3-benzoyl-1-(phenylsulfonyl)pyrrole nih.gov
tert-Butylationt-BuCl / AlCl₃3-tert-butyl-1-(phenylsulfonyl)pyrrole nih.gov
EthylationEtBr / AlCl₃Mixture of 2- and 3-ethyl isomers nih.gov
FormylationDMF / POCl₃2-formyl-1-(phenylsulfonyl)pyrrole nih.gov

Nucleophilic Additions and Substitutions on the Pyrrole Ring

While typically unreactive towards nucleophiles, the pyrrole ring in 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole is sufficiently electron-deficient to undergo nucleophilic attack. The strong electron-withdrawing nature of the N-sulfonyl group activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org In these reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.org The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

For SNAr to occur, the aromatic ring must be activated by potent electron-withdrawing groups, a condition met by the (4-nitrophenyl)sulfonyl substituent. wikipedia.orgnih.gov These reactions differ from typical SN2 reactions, which are hindered at the sp2-hybridized carbon of an aromatic ring. wikipedia.org

Furthermore, N-sulfonylated pyrroles can participate in nucleophilic addition-type reactions. For example, β-alkylpyrroles can be synthesized from N-substituted pyrroles through an indium-catalyzed reaction with carbonyl compounds and nucleophiles, showcasing the pyrrole ring's ability to act as an electrophile under specific conditions. nih.gov

Reactivity of the Sulfonyl Moiety and Associated Substituents

The sulfonyl and nitrophenyl portions of the molecule also possess distinct reactive sites, allowing for selective transformations that leave the pyrrole nucleus intact.

Stability and Selective Cleavage of the N-Sulfonyl Group

The N-sulfonyl group is often employed as a protecting group for the pyrrole nitrogen due to its robust nature and its ability to decrease the ring's reactivity. researchgate.net However, its removal (deprotection) is a crucial step in many synthetic sequences. The N–S bond in sulfonyl pyrroles can be cleaved under various conditions, highlighting its versatility as a synthetic linchpin. researchgate.net

Methods for the cleavage of the N-sulfonyl group include:

Basic Hydrolysis: Treatment with bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol solvent can effectively remove the sulfonyl group. nih.govnih.gov

Reductive Cleavage: Both electrochemical and photochemical methods under reductive conditions can be used to cleave the N-S bond. researchgate.netnih.gov

Organometallic Reagents: Grignard reagents, such as phenylmagnesium bromide (PhMgBr), can facilitate the removal of the sulfonyl group at elevated temperatures. nih.gov

The choice of cleavage method can be tailored based on the other functional groups present in the molecule.

MethodReagents/ConditionsReference
Basic HydrolysisKOH, EtOH, 35 °C nih.gov
ElectrolysisMg(+)|Ni(−), n-Bu₄NBr in DMF nih.gov
OrganometallicPhMgBr, Toluene, 100 °C nih.gov
PhotoredoxBlue light, [Ir]-6 photocatalyst nih.gov

Transformations Involving the Nitrophenyl Group (e.g., Reduction)

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed, most commonly via reduction to an amine. This conversion dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing to strongly electron-donating. nih.gov

A variety of reagents can achieve this reduction, offering a range of selectivities and reaction conditions. acs.org Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. nih.govacs.org

Metal/Acid Reduction: Employing easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). nih.gov

Selective Reagents: Tin(II) chloride (SnCl₂) is noted for its chemoselectivity, often reducing nitro groups without affecting other reducible functional groups. Sodium hydrosulfite is another reagent used for this purpose. acs.org

The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. The choice of reducing agent is critical when other sensitive functional groups are present in the molecule. For instance, in a related compound, 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide, the nitro group was successfully reduced to an amine using iron powder in glacial acetic acid. nih.gov

Rearrangement Reactions Involving Sulfonylpyrroles

N-sulfonylated pyrroles can undergo intramolecular rearrangement reactions, which can be powerful tools for constructing complex molecular architectures. A prominent example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.gov In this reaction, a nucleophilic group (Y) within a side chain attacks the aromatic ring to which it is attached, displacing a substituent (X) from the ipso-position. nih.gov

For this to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition fulfilled by the N-sulfonylated pyrrole system. nih.gov The reaction proceeds through a spirocyclic Meisenheimer intermediate.

A notable variant is the desulfonylative Smiles rearrangement, where the sulfonyl group itself is involved. An N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement of pyrrole carboxaldehydes has been developed, providing a transition-metal-free method for C-C bond formation. nih.gov The reaction is driven to completion by the extrusion of sulfur dioxide (SO₂). nih.gov

Furthermore, a reductive Smiles rearrangement has been reported for 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide. nih.gov Treatment with iron in acetic acid leads to the reduction of the nitro group, which then acts as the intramolecular nucleophile, attacking the pyrrole ring and leading to a cyclized benzimidazole (B57391) product. nih.gov This demonstrates a cascade process where reduction of the nitro group triggers a subsequent rearrangement.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of these rearrangements is critical for controlling reaction outcomes and designing new synthetic methodologies. Both computational and experimental approaches have been employed to elucidate the intricate pathways of these transformations.

Computational Elucidation of Reaction Pathways and Intermediates

While specific computational studies on the Truce-Smiles rearrangement of this compound are not widely available in the literature, density functional theory (DFT) calculations on analogous systems provide significant insights. For related Smiles-Truce rearrangements, DFT calculations have been used to confirm mechanistic assumptions and explore the potential energy surfaces of the reactions. acs.orgresearchgate.net

These computational models typically investigate the following aspects:

Conformational Analysis: Identifying the ground-state geometries of the reactants and their influence on the feasibility of the rearrangement.

Transition State Analysis: Locating the transition state structures for the key intramolecular nucleophilic attack and calculating the associated activation barriers. This helps in predicting the reaction kinetics.

Intermediate Stability: Assessing the stability of key intermediates, such as the Meisenheimer complex. The presence of the nitro group is shown to significantly stabilize this intermediate, which is a hallmark of the SNAr mechanism of the Smiles rearrangement. nih.govrsc.org

For a hypothetical Truce-Smiles rearrangement of a substituted this compound, the computational workflow would involve modeling the deprotonation of the pyrrole ring to form the nucleophilic carbanion, followed by the intramolecular attack on the nitrophenyl ring to form a spirocyclic Meisenheimer intermediate. The subsequent cleavage of the C-S bond and rearomatization would also be modeled to complete the reaction pathway.

Table 1: Compounds Mentioned in the Article
Compound NameCAS NumberMolecular Formula
This compound18836-83-4C10H8N2O4S
1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetoneNot availableC13H12N2O5S
1-(2-nitrophenyl)(1H-pyrrol-2-ylsulfonyl)methaneNot availableC11H10N2O4S

Experimental Mechanistic Probes for Reaction Pathway Determination

Experimental studies on related systems provide compelling evidence for the operative mechanisms in the rearrangement of N-sulfonylpyrroles.

Crossover Experiments: To distinguish between an intramolecular and an intermolecular mechanism for the aryl transfer, crossover experiments are a definitive tool. acs.org In a study on the NHC-catalyzed desulfonylative Smiles rearrangement of a mixture of two different pyrrole sulfonamides, no crossover products were observed. rsc.org This result strongly supports an intramolecular pathway where the aryl group migrates within the same molecule, rather than detaching and reacting with another molecule.

Table 2: Crossover Experiment for a Related Smiles-Truce Rearrangement
ReactantsExpected Crossover ProductObservationConclusion
Mixture of two distinct N-sulfonylpyrrole derivativesProduct containing components of both initial reactantsNo crossover product detectedThe rearrangement proceeds via an intramolecular mechanism.

Spectroscopic Studies: The detection and characterization of intermediates can provide direct evidence for a proposed reaction mechanism. In studies of other Truce-Smiles rearrangements, 1H and 13C NMR spectroscopy have been successfully used to observe the formation of the key Meisenheimer intermediate in situ. rsc.org The characteristic upfield shifts of the aromatic protons and the appearance of a signal for the sp3-hybridized carbon in the ring are indicative of the formation of this intermediate.

While direct experimental probes on this compound are not extensively documented, the collective evidence from analogous systems strongly suggests that its reactivity is governed by the principles of the Truce-Smiles rearrangement, proceeding through an intramolecular SNAr mechanism involving a well-stabilized Meisenheimer intermediate.

Spectroscopic Elucidation and Structural Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole, ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of N-sulfonylated pyrroles provides valuable insights into the substitution pattern and electronic environment of the molecule. In the case of this compound, the protons on the pyrrole (B145914) ring and the aromatic protons of the nitrophenylsulfonyl group exhibit characteristic chemical shifts.

The pyrrole protons typically appear as two distinct multiplets. The protons at the 2- and 5-positions (α-protons) are electronically deshielded compared to the protons at the 3- and 4-positions (β-protons) due to the influence of the nitrogen atom and the electron-withdrawing sulfonyl group. This results in the α-protons resonating at a downfield chemical shift compared to the β-protons.

The protons of the 4-nitrophenyl group are observed as a characteristic AA'BB' system, typical for para-substituted benzene (B151609) rings. The strong electron-withdrawing nature of the nitro and sulfonyl groups causes these aromatic protons to appear at a significant downfield shift.

Table 1: Representative ¹H NMR Data for Related Pyrrole Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
PyrroleCDCl₃6.737 (t, 2H, H-2, H-5), 6.235 (t, 2H, H-3, H-4)
2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrroleCDCl₃7.38 - 7.29 (m, 7H, Haromatic), 7.17 (d, J = 8.0 Hz, 2H, Haromatic), 6.09 - 6.05 (m, 1H, Hpyrrole), 6.03 - 5.98 (m, 1H, Hpyrrole) rsc.org

Note: This table presents data for related compounds to illustrate typical chemical shifts.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atoms of the pyrrole ring show distinct chemical shifts. Similar to the proton signals, the α-carbons (C2 and C5) are found at a more downfield position than the β-carbons (C3 and C4).

The carbons of the 4-nitrophenylsulfonyl group also give rise to characteristic signals. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom bonded to the sulfonyl group (C-SO₂) are significantly deshielded and appear at downfield chemical shifts. The other aromatic carbons can also be assigned based on their electronic environment and coupling patterns.

For the parent pyrrole molecule, the α-carbons resonate at approximately 118.5 ppm and the β-carbons at 108.2 ppm. In a related sulfonylated pyrrole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole, the pyrrole carbons appear at δ 115.3 and 113.5 ppm, while the aromatic carbons are observed in the range of δ 126.4-144.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Pyrrole and a Related Derivative

CompoundSolventChemical Shift (δ, ppm)
PyrroleNot specifiedC-2, C-5: 118.5; C-3, C-4: 108.2
2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrroleCDCl₃144.3, 137.6, 136.4, 134.3, 133.2, 130.6, 129.4, 127.7, 127.2, 126.4 (Caromatic), 115.3, 113.5 (CHpyrrole) rsc.org

Note: This table presents data for related compounds to illustrate typical chemical shifts.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the three-dimensional structure and conformational preferences of this compound. These experiments can reveal through-space interactions between protons, helping to define the relative orientation of the pyrrole and nitrophenylsulfonyl rings. Furthermore, variable temperature NMR studies could be employed to investigate dynamic processes, such as restricted rotation around the N-S bond. However, specific studies utilizing these advanced techniques for this compound have not been identified in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the sulfonyl group (SO₂), and the pyrrole ring.

The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The sulfonyl group also shows two characteristic stretching bands: an asymmetric stretch from 1300-1350 cm⁻¹ and a symmetric stretch from 1140-1180 cm⁻¹. The C-H stretching vibrations of the pyrrole and aromatic rings are expected above 3000 cm⁻¹, while C=C stretching vibrations of the rings will appear in the 1400-1600 cm⁻¹ region.

For a related compound, 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole, the characteristic -SO₂N- stretches were observed at 1369 cm⁻¹ and 1173 cm⁻¹. rsc.org Another related compound, methyl-2-{[3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetate, shows NO₂ stretches at 1282 and 1327 cm⁻¹. nih.gov

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric Stretch1140 - 1180
Aromatic/Heteroaromatic C-HStretch> 3000
Aromatic/Heteroaromatic C=CStretch1400 - 1600

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

The mass spectrum would be expected to show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound (252.24 g/mol ). The fragmentation pattern would likely involve the cleavage of the N-S bond, leading to the formation of ions corresponding to the pyrrole ring and the 4-nitrophenylsulfonyl group. Further fragmentation of the 4-nitrophenylsulfonyl cation could result in the loss of SO₂ to give the 4-nitrophenyl cation. The high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

While specific mass spectrometry data for this compound is not detailed in the provided search results, related compounds like 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole show a pseudomolecular ion [M+Na]⁺ at m/z 334.11. rsc.org

Crystallographic Investigations of Molecular and Supramolecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A crystallographic study of this compound would reveal the conformation of the molecule in the solid state, such as the dihedral angle between the pyrrole and the nitrophenyl rings. It would also elucidate the supramolecular architecture, showing how the molecules pack in the crystal lattice through intermolecular forces like hydrogen bonds, π-π stacking, and other non-covalent interactions.

While the synthesis and functionalization of sulfonyl pyrroles are subjects of research, specific crystallographic data for this compound was not found in the surveyed literature. researchgate.net However, crystallographic characterizations of other sulfonamide compounds have been reported, providing insights into the structural trends associated with steric and electronic factors that influence their crystallization. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Precise Geometries

No crystallographic data is available for this compound.

Analysis of Intermolecular Interactions and Crystal Packing within Solid State

No crystallographic data is available for this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and optimized geometry of molecules. For 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole , DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be performed to determine its most stable three-dimensional structure.

These calculations yield crucial geometric parameters, including bond lengths, bond angles, and dihedral angles. Key parameters of interest would be the S-N bond length, which indicates the strength of the sulfonamide linkage, and the dihedral angles defining the relative orientation of the pyrrole (B145914) and nitrophenyl rings. In similar sulfonylated compounds, the geometry around the sulfur atom is typically a distorted tetrahedron. A comparison between calculated and experimentally determined parameters (if available from techniques like X-ray crystallography) is used to validate the chosen level of theory.

Table 1: Illustrative Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation (Note: The following data is a representative example of what DFT calculations would yield and is not from a published study on this specific compound.)

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that most readily accepts electrons, defining its electrophilicity.

For This compound , the HOMO is expected to be localized primarily on the electron-rich pyrrole ring. In contrast, the LUMO would likely be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of both the sulfonyl and nitro groups. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting chemical stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not from a specific study on this compound.)

Non-Covalent Interaction Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. The analysis maps properties onto this surface, such as the distance from the surface to the nearest nucleus inside (di) and outside (de), which are then used to generate 2D fingerprint plots.

For This compound , this analysis would reveal the nature and prevalence of non-covalent contacts. Given the functional groups present, significant interactions would be expected between the oxygen atoms of the sulfonyl and nitro groups and hydrogen atoms on adjacent molecules (O···H/H···O contacts). Other important contacts would include H···H, C···H, and potentially π-π stacking interactions between the aromatic rings. The percentage contribution of each interaction type to the total Hirshfeld surface area provides a quantitative measure of its importance in the crystal packing.

Table 3: Illustrative Hirshfeld Surface Contact Percentages for this compound (Note: The following data is a representative example and not from a published study on this specific compound.)

Prediction of Chemical Reactivity Parameters and Reaction Energetics

Global reactivity descriptors can be derived from the HOMO and LUMO energies to provide a quantitative prediction of a molecule's chemical behavior. These parameters include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

For This compound , the presence of the potent electron-withdrawing 4-nitrophenylsulfonyl group would be expected to result in a high electronegativity and a significant electrophilicity index, classifying it as a strong electrophile.

Table 4: Illustrative Predicted Chemical Reactivity Parameters for this compound (Note: The following data is calculated from the hypothetical FMO energies in Table 2 and is for illustrative purposes only.)

Conformational Analysis and Energetic Profiles of Sulfonylated Pyrroles

The biological and chemical activity of flexible molecules like This compound is highly dependent on their three-dimensional conformation. Conformational analysis involves mapping the potential energy surface of the molecule as a function of rotation around its single bonds. For this compound, the key flexible bonds are the N-S bond and the S-C(phenyl) bond.

A computational scan of the dihedral angles (e.g., C(pyrrole)-N-S-C(phenyl)) would reveal the rotational energy barriers and identify the lowest-energy, most stable conformers. Studies on similar N-phenylsulfonylated heterocycles have shown that steric hindrance and electronic interactions dictate the preferred orientation of the aromatic rings relative to the sulfonyl group. Identifying the global minimum energy conformation is crucial for understanding how the molecule might interact with biological targets or other reactants.

Table of Compounds Mentioned

Applications in Organic Synthesis and Materials Science Research

A Key Building Block in Synthesis

The compound serves as a valuable synthetic intermediate, facilitating the construction of more complex molecular architectures.

Crafting Complex Heterocyclic Systems

The structural framework of 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole makes it an excellent starting point for the synthesis of intricate heterocyclic systems. The electron-withdrawing nature of the (4-nitrophenyl)sulfonyl group modifies the reactivity of the pyrrole (B145914) ring, enabling chemists to perform reactions that would otherwise be difficult. This controlled reactivity is crucial for the regioselective functionalization of the pyrrole core, allowing for the precise introduction of various substituents. This strategic modification paves the way for the assembly of larger, more complex heterocyclic structures that are often scaffolds for biologically active molecules and advanced materials.

A Precursor in Multi-Step Syntheses

In the realm of multi-step organic synthesis, this compound and related N-sulfonyl pyrroles have proven to be valuable precursors and intermediates. researchgate.netnih.govworktribe.comrsc.org For instance, the synthesis of various pyrrole derivatives often begins with the protection of the pyrrole nitrogen, and the (4-nitrophenyl)sulfonyl group is one of several sulfonyl groups used for this purpose. nih.gov Following the necessary synthetic transformations on the pyrrole ring, this protecting group can be removed or modified. researchgate.net

Research has demonstrated the utility of sulfonyl pyrroles as key intermediates. For example, they can be transformed into other functional groups, showcasing their role beyond simple protection. researchgate.net This adaptability makes them important components in the synthesis of a wide array of organic molecules, including those with potential applications in medicinal chemistry and materials science. metu.edu.trmdpi.com The synthesis of certain chalcones and triazole derivatives, for example, may involve intermediates structurally related to or derived from functionalized pyrroles. mdpi.commdpi.com

N-Sulfonylpyrroles as Protective Agents

The protection of reactive sites is a fundamental strategy in organic synthesis, and N-sulfonylpyrroles play a significant role in this context.

Exploring Potential in Advanced Materials

The electronic properties of this compound and its derivatives have sparked interest in their potential application in the development of novel materials.

Integration into Conducting Polymers and Organic Electronics

The field of organic electronics is continually searching for new molecules with tunable electronic properties. Pyrrole itself is a fundamental building block for conducting polymers, most notably polypyrrole. researchgate.net The introduction of a (4-nitrophenyl)sulfonyl group onto the pyrrole nitrogen significantly influences the electronic characteristics of the resulting monomer.

Research has explored the synthesis and properties of conducting polymers derived from monomers related to this compound. For example, a polymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole has been synthesized and investigated for its electrochromic properties and use in microbial sensing. metu.edu.trnih.gov The presence of the electron-withdrawing nitro group and the extended conjugation provided by the thienyl and pyrrole rings can lead to materials with interesting optical and electronic behaviors. These characteristics are highly desirable for applications in electrochromic devices, sensors, and other organic electronic components. metu.edu.trnih.gov

Development of Electrochromic Devices and Chemical Sensors

Extensive literature searches did not yield any specific research on the application of This compound in the development of electrochromic devices or chemical sensors. While research exists for structurally related pyrrole derivatives in these fields, no data is currently available for this particular compound. The focus of existing research on similar molecules often involves different substitution patterns on the pyrrole ring, which significantly influences their electronic and, consequently, their electrochromic and sensing properties. Therefore, a detailed discussion on research findings, performance metrics, or specific device constructions involving This compound cannot be provided at this time.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes and Catalytic Systems

The future of synthesizing 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole and its analogs is intrinsically linked to the principles of green and sustainable chemistry. While established methods for creating N-sulfonylated pyrroles exist, often from primary sulfonamides, there is considerable room for improvement. researchgate.netlookchem.com Future research should prioritize the development of more environmentally benign and efficient synthetic protocols.

Key areas for development include:

Microwave-Assisted and Solvent-Free Reactions: Transitioning from conventional heating methods to microwave-assisted synthesis can dramatically reduce reaction times and improve yields, as demonstrated for other pyrrole (B145914) derivatives. nih.govmdpi.com Exploring solvent-free reaction conditions or the use of greener, renewable solvents would further enhance the sustainability of the synthesis.

Catalytic Systems: Research into novel catalytic systems is crucial. This includes the development of earth-abundant metal catalysts or even metal-free catalytic systems to replace expensive and toxic heavy metal catalysts. For instance, copper-catalyzed reactions have shown promise in the synthesis of related nitrogen heterocycles and could be adapted for N-sulfonylpyrrole synthesis. researchgate.net

Renewable Feedstocks: A long-term goal is the utilization of renewable feedstocks for the synthesis of the pyrrole core and the arylsulfonyl moiety. nih.gov This would represent a significant leap towards a fully sustainable synthetic pathway, aligning chemical manufacturing with circular economy principles.

Synthetic StrategyPotential AdvantageResearch Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields. mdpi.comOptimization of reaction parameters for N-sulfonylpyrroles.
Novel CatalysisLower environmental impact, cost-effectiveness.Development of earth-abundant metal or metal-free catalysts.
Renewable FeedstocksIncreased sustainability, reduced reliance on fossil fuels. nih.govIdentifying bio-based precursors for pyrrole and sulfonyl moieties.

Exploration of Advanced Reactivity Patterns and Unconventional Transformations

Recent studies have revealed that the sulfonamide group, once considered a relatively inert endpoint in synthesis, can be activated for further transformations using the sulfonyl pyrrole motif. lookchem.com This has fundamentally changed the perception of the S-N bond in these systems. researchgate.net Future research in this area promises to unlock a wealth of new chemical transformations.

Unexplored avenues include:

Sulfonyl Radical Chemistry: The generation of sulfonyl radicals from sulfonyl pyrroles via photochemical or electrochemical methods is a significant breakthrough. researchgate.netlookchem.com Future work should focus on expanding the scope of this reactivity. This could involve trapping the sulfonyl radical with a wider array of radical acceptors to forge new carbon-sulfur or heteroatom-sulfur bonds, providing access to complex sulfur-containing molecules.

Sulfinate Intermediates: The reduction of sulfonyl pyrroles to form sulfinate intermediates opens a gateway to diverse functionalities. researchgate.netresearchgate.net Research should aim to diversify the subsequent reactions of these sulfinates beyond simple conversion to sulfones or sulfonic acids. lookchem.com For example, developing catalytic cross-coupling reactions that utilize these in-situ generated sulfinates as coupling partners would be a powerful tool for late-stage functionalization.

Unconventional Bond Activations: Investigations into activating other bonds within the this compound molecule could lead to entirely new reaction manifolds. This might involve selective C-H functionalization of the pyrrole ring while the sulfonyl group acts as a directing or activating group, or even transformations that involve the cleavage of the C-S bond.

Reactivity PatternIntermediatePotential Transformations
Photoredox/ElectrochemistrySulfonyl RadicalC-S bond formation, addition to alkenes/alkynes. researchgate.netresearchgate.net
Reductive ActivationSulfinate AnionCatalytic cross-coupling, synthesis of diverse sulfur compounds. researchgate.netlookchem.com
Directed C-H ActivationOrganometallic SpeciesFunctionalization of the pyrrole ring at specific positions.

Innovative Applications in Emerging Chemical Technologies Beyond Current Scope

The unique electronic and chemical properties of N-sulfonylpyrroles, including this compound, position them as intriguing candidates for applications beyond traditional organic synthesis. The presence of the electron-withdrawing 4-nitrophenylsulfonyl group significantly modulates the electronic character of the pyrrole ring, which can be harnessed in various technological domains.

Potential innovative applications include:

Materials Science: Pyrrole-based polymers are known for their conductive properties. The incorporation of the this compound unit into polymer chains could lead to new materials with tailored electronic, optical, or sensory properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). nih.gov

Nonlinear Optical (NLO) Materials: Molecules with significant charge separation and hyperpolarizability, often featuring electron-donating and electron-accepting groups, can exhibit NLO properties. The structure of this compound, with its electron-rich pyrrole ring and strongly electron-withdrawing nitrophenylsulfonyl group, makes it and its derivatives promising candidates for NLO materials, which are crucial for technologies like ultrafast optical switching. nih.gov

Chemical Biology and Medicinal Chemistry: While pyrrole derivatives are widely studied in medicine, the specific application of sulfonyl pyrroles as reactive handles for late-stage drug modification is an emerging field. lookchem.commdpi.comnih.gov Future research could design drug candidates or biological probes that contain the sulfonyl pyrrole moiety. This group could remain stable under physiological conditions but be selectively activated under specific stimuli (e.g., light or a specific enzyme) to release a payload or covalently bind to a biological target, offering new therapeutic strategies.

Technology AreaPotential Role of this compound
Materials ScienceMonomer for functional polymers with tailored electronic properties. nih.gov
Nonlinear Optics (NLO)Core scaffold for molecules with high hyperpolarizability. nih.gov
Chemical BiologyA latent reactive group for targeted drug delivery or probe activation. lookchem.com

Q & A

Basic: What are the standard synthetic routes for preparing 1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole, and how are the products characterized?

Answer:
The compound is typically synthesized via sulfonylation of pyrrole derivatives using 4-nitrobenzenesulfonyl chloride under basic conditions. A microwave-assisted solvent-free method has been reported for analogous sulfonylated pyrroles, yielding products as colorless solids with defined melting points (e.g., 99–101°C for 1-tosyl-1H-pyrrole) . Characterization involves:

  • Nuclear Magnetic Resonance (NMR): Distinct peaks for aromatic protons (δ 7.5–8.5 ppm for the 4-nitrophenyl group) and pyrrolic protons (δ 6.0–7.0 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks matching the molecular formula (e.g., m/z 278 for C₁₀H₉N₂O₄S).
  • Elemental Analysis: Confirmation of C, H, N, and S composition within ±0.4% of theoretical values .

Basic: How does the electronic structure of the 4-nitrophenylsulfonyl group influence the reactivity of this compound?

Answer:
The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl moiety, making the compound a strong acceptor in charge-transfer interactions. This property is critical in:

  • Coordination Chemistry: Stabilizing metal complexes via sulfonyl oxygen lone pairs.
  • Polymer Science: Facilitating electrochemical polymerization when incorporated into conductive copolymers (e.g., with 3,4-ethylenedioxythiophene) for optoelectronic applications .
    Experimental validation includes cyclic voltammetry to assess redox activity and density functional theory (DFT) calculations to map electron density distribution.

Advanced: What strategies are employed for enantioselective synthesis of derivatives like 1-[(4-nitrophenyl)sulfonyl]pyrrolidin-2-one?

Answer:
Enantioselective synthesis leverages asymmetric catalysis. For example:

  • Heck–Matsuda Desymmetrization: Palladium-catalyzed coupling of N-protected dihydropyrroles with aryl diazonium salts achieves high enantiomeric excess (e.g., >90% ee for (R)-1-((4-nitrophenyl)sulfonyl)-4-(4-trifluoromethylphenyl)pyrrolidin-2-one) .
  • Chiral Chromatography: Daicel Chiralpak® columns (e.g., IB or IC) resolve enantiomers, confirmed via HPLC/SFC with UV detection (λ = 210–260 nm) .
    Key challenges include optimizing reaction conditions (temperature, solvent) to minimize racemization and maximize yield (reported up to 84%) .

Advanced: How does this compound mitigate radiation-induced neuroinflammation in preclinical models?

Answer:
In murine models, the compound (NSPP analog) prevents cognitive decline post-brain irradiation by:

  • Neural Stem/Progenitor Cell (NSPC) Expansion: Activating the Hedgehog pathway (Shh-Smo-Gli1 axis), increasing NSPC counts by ~40% compared to irradiated controls .
  • Microglial Inhibition: Suppressing IL-6 and TNF-α expression via NF-κB pathway modulation, reducing neuroinflammation .
    Methodological validation:
  • In vivo behavioral assays (e.g., Morris water maze) confirm preserved memory function.
  • Immunohistochemistry quantifies microglial activation (Iba1+ cells) and NSPC markers (Nestin, Sox2).

Advanced: What are the challenges in analyzing photophysical properties of pyrrole derivatives like this compound?

Answer:
Key challenges include:

  • Excited-State Intramolecular Proton Transfer (ESIPT): Steric hindrance from the bulky sulfonyl group may disrupt ESIPT, requiring ultrafast spectroscopy (e.g., femtosecond transient absorption) to map dynamics .
  • Aggregation-Induced Emission (AIE): Solvent polarity and concentration effects must be controlled during fluorescence quantum yield measurements (e.g., using integrating spheres) .
    Comparative studies with π-conjugated analogs (e.g., indole-pyrrole hybrids) reveal structure-property relationships .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity.
  • Differential Scanning Calorimetry (DSC): Sharp melting endotherms confirm crystalline homogeneity (e.g., onset at 100°C ± 2°C) .
  • Karl Fischer Titration: Determines residual moisture (<0.1% for hygroscopic batches).

Advanced: How does the sulfonyl group impact the electrochemical stability of conductive polymers derived from this compound?

Answer:
The sulfonyl group enhances oxidative stability by:

  • Reducing HOMO Energy: DFT calculations show a 0.3–0.5 eV decrease compared to non-sulfonylated analogs, slowing radical-mediated degradation .
  • Improving Dopant Compatibility: Facilitates charge transfer with common dopants (e.g., FeCl₃), achieving conductivity up to 10⁻² S/cm in poly(2,5-di-thienylpyrrole) copolymers .
    Accelerated aging tests (85°C/85% RH) show <10% conductivity loss over 500 hours .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates (particle size <10 µm).
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: Can computational methods predict the biological activity of this compound derivatives?

Answer:
Yes. Strategies include:

  • Molecular Docking: Targeting the Hedgehog pathway (e.g., Smoothened receptor) with AutoDock Vina, achieving binding energies <−8.0 kcal/mol .
  • QSAR Modeling: Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values in anti-leishmanial assays (R² > 0.85) .
    Validation involves synthesizing top-scoring virtual hits and testing in vitro (e.g., MTT assays on glioblastoma cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.